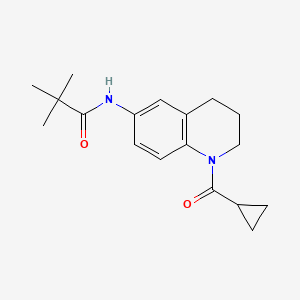

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide

Description

N-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is a synthetic organic compound characterized by a tetrahydroquinoline core substituted with a cyclopropanecarbonyl group at the 1-position and a pivalamide moiety at the 6-position. The tetrahydroquinoline scaffold is a partially saturated bicyclic system, which enhances conformational rigidity compared to fully aromatic quinoline derivatives.

This compound is structurally related to pharmacologically active molecules targeting opioid receptors (e.g., μ-opioid receptor modulators) and other therapeutic targets, as evidenced by its similarity to derivatives in medicinal chemistry studies .

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-18(2,3)17(22)19-14-8-9-15-13(11-14)5-4-10-20(15)16(21)12-6-7-12/h8-9,11-12H,4-7,10H2,1-3H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSWKIJYDCPHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide typically involves multiple steps. One common approach is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions often require specific catalysts and conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of scalable synthetic routes that employ readily available starting materials and efficient catalytic systems. The use of low-cost and stable catalysts, such as magnesium nitrate or imidazole, can facilitate the direct synthesis of amides from carboxylic acids . This approach avoids the need for coupling or activating agents, making the process more economical and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reducing agents can be used to convert specific functional groups into their reduced forms.

Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for C–C and C–N bond formation , as well as other transition metal catalysts for specific transformations. Reaction conditions often involve controlled temperatures, solvents, and pH to optimize yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Drug Discovery and Development

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide has been included in various screening libraries for drug discovery. Its incorporation into the 300k Representative Compounds Library indicates its potential utility in identifying new therapeutic agents. The compound's structure suggests it may exhibit pharmacological properties that could be leveraged in the development of treatments for various diseases.

Case Studies in Drug Discovery

- Anticancer Activity : Preliminary studies have indicated that compounds with similar structures may exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. These findings encourage further exploration of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide in cancer research.

- Neuroprotective Effects : Research has suggested that tetrahydroquinoline derivatives may possess neuroprotective effects. This opens avenues for investigating N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide as a candidate for treating neurodegenerative diseases.

Medicinal Chemistry Applications

In medicinal chemistry, the compound's ability to modify biological activity through structural variations makes it a valuable subject of study. Its interactions with biological targets can lead to the development of more effective drugs with fewer side effects.

Potential Therapeutic Uses

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Investigations into its efficacy against bacterial and fungal infections. |

| Anti-inflammatory Drugs | Potential use in reducing inflammation through modulation of immune responses. |

| Pain Management | Exploration of analgesic properties for chronic pain conditions. |

Research Findings and Insights

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding how modifications to the pivalamide moiety influence biological activity. This knowledge is critical for optimizing compounds for specific therapeutic targets.

Insights from Clinical Trials

Clinical trials utilizing similar compounds have demonstrated the feasibility of translating laboratory findings into clinical applications. The methodologies employed in these trials can serve as models for future studies involving N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide.

Mechanism of Action

The mechanism of action of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues with Tetrahydroquinoline Cores

N-(1-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)Pivalamide

- Key Differences : Replaces the cyclopropanecarbonyl group with a thiophene-2-carbonyl moiety.

- The sulfur atom could influence solubility and metabolic pathways.

- Safety : Requires stringent storage conditions (e.g., avoidance of heat and ignition sources), suggesting higher reactivity compared to the cyclopropane derivative .

(S)-2-Amino-N-((R)-6-Benzyl-1-(Cyclopropanecarbonyl)-1,2,3,4-Tetrahydroquinolin-4-yl)-3-(4-Hydroxy-2,6-Dimethylphenyl)Propanamide (4f)

- Key Differences: Features additional benzyl and phenolic substituents, increasing molecular complexity and weight (M.W. ~500.3).

- Implications: The benzyl group enhances hydrophobicity, while the phenolic hydroxyl may improve water solubility via hydrogen bonding. This compound demonstrated μ-opioid receptor (MOR) activity in pharmacological studies, highlighting the importance of substituent diversity in modulating receptor interactions .

N-[1-(Cyclopropanecarbonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]-2-(4-Methoxyphenoxy)Acetamide

- Key Differences: Substitutes pivalamide with a 4-methoxyphenoxy acetamide group.

- The acetamide linker may reduce steric hindrance compared to the bulky pivalamide, improving target engagement .

Pyridine-Based Pivalamide Derivatives

Pyridine derivatives with pivalamide groups share functional similarities but differ in core structure and substituent positioning:

*Exact molecular weight requires calculation based on full formula.

Key Contrasts :

- Core Heterocycle: Pyridine vs. tetrahydroquinoline. The latter’s partial saturation may confer greater conformational stability.

- Substituent Effects : Halogen (Cl, I) and formyl groups in pyridine derivatives enhance electrophilicity, whereas the cyclopropane group in the target compound favors steric protection.

Patent-Based Analogues

Patent examples include compounds like 2-{6-[(1,3-Benzothiazol-2-yl)Amino]-1,2,3,4-Tetrahydroquinolin-1-yl}-1,3-Thiazole-4-Carboxylic Acid (Example 1, ).

- Key Differences : Incorporates benzothiazole and thiazole moieties instead of pivalamide.

- Implications : The carboxylic acid group improves water solubility, making it suitable for formulation in aqueous environments.

Table 1: Comparative Properties of Selected Analogues

Biological Activity

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may confer specific pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 350.4 g/mol

- Chemical Structure : The compound consists of a tetrahydroquinoline ring system with a cyclopropanecarbonyl group and a pivalamide moiety.

Biological Activity

The biological activity of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide has been explored in various studies, focusing on its interaction with biological targets and its potential therapeutic applications.

The mechanism of action involves the formation of carbamate linkages and interactions with specific enzymes or receptors. The compound's unique structure allows it to participate in biochemical pathways that may affect cellular functions.

Pharmacological Properties

Research indicates that compounds similar to N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide can exhibit:

- Antimicrobial Activity : Potential against various pathogens.

- Anti-inflammatory Effects : Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), which inhibit cyclooxygenase enzymes.

- Cytotoxicity : In certain cancer cell lines, indicating potential as an anticancer agent.

Data Table of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduced inflammation markers | |

| Cytotoxicity | Induced apoptosis in cancer cells |

Case Study 1: Antimicrobial Properties

In a study assessing the antimicrobial properties of similar compounds, it was found that derivatives of tetrahydroquinoline exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to interference with bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Activity

A comparative analysis involving various NSAIDs highlighted the selectivity of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide towards COX-2 over COX-1. This selectivity suggests a potential for reduced gastrointestinal side effects commonly associated with traditional NSAIDs .

Case Study 3: Cytotoxic Effects on Cancer Cells

Research conducted on the cytotoxic effects of this compound revealed that it induced apoptosis in several cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis rates, demonstrating a promising avenue for anticancer drug development .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(1-(cyclopropanecarbonyl)-tetrahydroquinolin-6-yl)pivalamide analogs?

- Methodological Answer : The synthesis typically involves coupling the tetrahydroquinoline core with cyclopropanecarbonyl and pivalamide groups. For example, PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a common coupling reagent for amide bond formation under mild conditions, as demonstrated in the synthesis of structurally related compounds (e.g., compound 4f in ). Key steps include:

- Reductive amination to introduce substituents at the tetrahydroquinoline nitrogen.

- Protection/deprotection strategies for reactive functional groups (e.g., tert-butyl carbamate protection in ).

- Purification via column chromatography and validation by HPLC (>95% purity) and mass spectrometry (ESI-MS) .

Q. How is structural confirmation achieved for this class of compounds?

- Methodological Answer :

- 1H NMR : Characteristic signals include cyclopropane protons (δ ~1.0–1.5 ppm), tetrahydroquinoline aromatic protons (δ ~6.4–7.5 ppm), and pivalamide tert-butyl groups (δ ~1.2–1.4 ppm). For example, compound 4f in showed distinct splitting patterns for axial/equatorial protons on the tetrahydroquinoline core .

- ESI-MS : Molecular ion peaks ([M+H]+ or [M+Na]+) confirm molecular weight. For instance, compound 33 in exhibited [M+1] = 260.2 .

- HPLC : Retention times and purity thresholds (>95%) are critical for batch consistency .

Q. What biological targets are associated with tetrahydroquinoline derivatives like this compound?

- Methodological Answer : Tetrahydroquinoline derivatives are explored as:

- Nitric Oxide Synthase (NOS) Inhibitors : Selective inhibition of neuronal NOS (nNOS) over endothelial NOS (eNOS) is achieved via substituent optimization (e.g., thiophene-2-carboximidamide analogs in ). Assays involve recombinant human NOS isoforms expressed in Baculovirus-infected Sf9 cells, with activity measured via radioactive NO synthesis .

- Opioid Receptor Ligands : Substituents on the tetrahydroquinoline core influence μ-opioid receptor (MOR)/δ-opioid receptor (DOR) mixed-efficacy binding, as seen in compound 4f () .

Advanced Research Questions

Q. How can synthetic yields be improved for N-substituted tetrahydroquinoline derivatives?

- Methodological Answer :

- Reagent Optimization : Sodium triacetoxyborohydride (STAB) is effective for reductive amination (e.g., compound 58 in , yield = 60.6%) compared to traditional borohydrides .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for bromination (e.g., NBS-mediated bromination in ).

- Workup Strategies : Acidic workup (e.g., HCl in methanol) converts free bases to stable salts (e.g., dihydrochloride salts in ), simplifying isolation .

Q. How can structural data contradictions (e.g., NMR vs. X-ray crystallography) be resolved?

- Methodological Answer :

- X-ray Crystallography : Single-crystal studies (e.g., ) resolve ambiguities in stereochemistry. For example, the triclinic crystal system (space group P-1) confirmed the endo-adduct configuration in related tetrahydroquinoline-pyrrolidinone hybrids .

- Dynamic NMR : Variable-temperature experiments distinguish between conformational equilibria and static structures.

- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts to validate experimental data .

Q. What strategies enhance selectivity in enzyme inhibition assays (e.g., nNOS vs. eNOS)?

- Methodological Answer :

- Substituent Tuning : Bulky groups (e.g., pivalamide) reduce eNOS affinity by steric hindrance, as seen in .

- Pharmacophore Modeling : Virtual screening identifies critical hydrogen-bonding motifs (e.g., thiophene-2-carboximidamide in ) that align with nNOS active-site residues .

- Kinetic Assays : Measuring Ki values under varying substrate concentrations distinguishes competitive vs. non-competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.